molecular formula C21H18N2O3 B302835 N-(4-hydroxyphenyl)-4-[(phenylacetyl)amino]benzamide

N-(4-hydroxyphenyl)-4-[(phenylacetyl)amino]benzamide

Cat. No. B302835
M. Wt: 346.4 g/mol
InChI Key: GJYGXOBOHNUOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-4-[(phenylacetyl)amino]benzamide, also known as GW501516, is a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is a synthetic compound that has been shown to have potential therapeutic applications in various fields of research, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

N-(4-hydroxyphenyl)-4-[(phenylacetyl)amino]benzamide has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Furthermore, it has been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to improve lipid metabolism and reduce inflammation in animal models.

Mechanism of Action

N-(4-hydroxyphenyl)-4-[(phenylacetyl)amino]benzamide acts as a PPARδ agonist, which is a nuclear receptor that plays a key role in the regulation of various metabolic processes. Activation of PPARδ by N-(4-hydroxyphenyl)-4-[(phenylacetyl)amino]benzamide leads to the upregulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-4-[(phenylacetyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to improve lipid metabolism by increasing fatty acid oxidation and decreasing lipogenesis. It has also been shown to improve glucose homeostasis by increasing glucose uptake and utilization. Furthermore, it has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-hydroxyphenyl)-4-[(phenylacetyl)amino]benzamide in lab experiments is its high potency and selectivity for PPARδ. This allows for precise modulation of PPARδ activity without affecting other nuclear receptors. However, one of the limitations of using N-(4-hydroxyphenyl)-4-[(phenylacetyl)amino]benzamide in lab experiments is its potential toxicity, as it has been shown to cause liver damage in some animal models.

Future Directions

There are several future directions for the research of N-(4-hydroxyphenyl)-4-[(phenylacetyl)amino]benzamide. One direction is to further investigate its potential therapeutic applications in cancer, diabetes, and cardiovascular diseases. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Furthermore, future research could focus on developing derivatives of N-(4-hydroxyphenyl)-4-[(phenylacetyl)amino]benzamide with improved potency and selectivity for PPARδ, as well as reduced toxicity.

Synthesis Methods

The synthesis of N-(4-hydroxyphenyl)-4-[(phenylacetyl)amino]benzamide involves the reaction of 4-[(phenylacetyl)amino]benzoic acid with 4-chloro-3-nitrophenol in the presence of a base. The resulting compound is then reduced to the corresponding amine, which is subsequently acylated with phenylacetic anhydride to yield the final product.

properties

Product Name

N-(4-hydroxyphenyl)-4-[(phenylacetyl)amino]benzamide

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-4-[(2-phenylacetyl)amino]benzamide

InChI

InChI=1S/C21H18N2O3/c24-19-12-10-18(11-13-19)23-21(26)16-6-8-17(9-7-16)22-20(25)14-15-4-2-1-3-5-15/h1-13,24H,14H2,(H,22,25)(H,23,26)

InChI Key

GJYGXOBOHNUOJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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